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molecular formula C3H6Br2 B566158 1,3-Dibromopropane-d6 CAS No. 120404-22-0

1,3-Dibromopropane-d6

Cat. No. B566158
M. Wt: 207.926
InChI Key: VEFLKXRACNJHOV-NMFSSPJFSA-N
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Patent
US05731599

Procedure details

10.0 g of 4-hydroxybenzaldehyde and 8.3 g of 1,3-dibromopropane were reacted for 24 hours in 6.2 g of potassium carbonate solution in 100 ml of DMF under reflux. The reaction mixture was poured into cold distilled water to obtain a precipitate. After filtration and vacuum drying the precipitate, the resultant was recrystallized in ethanol to obtain the white product (XII-1). The product yield was 76%.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
8.3 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Yield
76%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=1.Br[CH2:11][CH2:12][CH2:13]Br>C(=O)([O-])[O-].[K+].[K+].CN(C=O)C>[CH:6]([C:5]1[CH:8]=[CH:9][C:2]([O:1][CH2:11][CH2:12][CH2:13][O:1][C:2]2[CH:9]=[CH:8][C:5]([CH:6]=[O:7])=[CH:4][CH:3]=2)=[CH:3][CH:4]=1)=[O:7] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
OC1=CC=C(C=O)C=C1
Name
Quantity
8.3 g
Type
reactant
Smiles
BrCCCBr
Name
Quantity
6.2 g
Type
solvent
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux
ADDITION
Type
ADDITION
Details
The reaction mixture was poured
DISTILLATION
Type
DISTILLATION
Details
into cold distilled water
CUSTOM
Type
CUSTOM
Details
to obtain a precipitate
FILTRATION
Type
FILTRATION
Details
After filtration and vacuum
CUSTOM
Type
CUSTOM
Details
drying the precipitate
CUSTOM
Type
CUSTOM
Details
the resultant was recrystallized in ethanol
CUSTOM
Type
CUSTOM
Details
to obtain the white product (XII-1)

Outcomes

Product
Name
Type
product
Smiles
C(=O)C1=CC=C(OCCCOC2=CC=C(C=C2)C=O)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 76%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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